molecular formula C18H18FNO4S B2528869 2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1788845-35-1

2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2528869
CAS No.: 1788845-35-1
M. Wt: 363.4
InChI Key: UZTPGTPROOZWBS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is a synthetically designed organic compound provided for non-human research purposes. This molecule features a complex structure incorporating a fluorophenoxy group and a phenylsulfonyl-substituted pyrrolidine ring, a motif found in compounds with various pharmacological activities. Structurally, it belongs to a class of molecules that are of significant interest in modern medicinal chemistry and neuroscience research . Specifically, its pyrrolidine moiety is a key feature in many synthetic cathinones and other psychoactive substances studied for their interactions with monoamine transporters in the brain . The presence of the phenylsulfonyl group may influence the compound's electronic properties and binding affinity, making it a valuable probe for investigating structure-activity relationships (SAR) . The primary research applications for this compound are strictly limited to in vitro biochemical and pharmacological studies. It is intended for use as an analytical reference standard or as a building block in further chemical synthesis. Researchers may employ it to study its potential mechanism of action, which could involve the inhibition or modulation of plasma membrane transporters for neurotransmitters such as dopamine, norepinephrine, and serotonin . As with all substances of this class, handling must be conducted by qualified professionals in a controlled laboratory setting. It is crucial to note that this product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-16-8-4-5-9-17(16)24-13-18(21)20-11-10-15(12-20)25(22,23)14-6-2-1-3-7-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTPGTPROOZWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Pyrrolidine Derivatives

Pyrrolidine’s secondary amine typically undergoes N-sulfonylation with aryl sulfonyl chlorides. However, installing a sulfonyl group at the 3-position necessitates C–H functionalization or pre-functionalized intermediates. Patent US20120225904A1 demonstrates sulfonylation of heterocyclic amines using phenylsulfonyl chloride under mild conditions (0–25°C, dichloromethane), though this targets nitrogen centers. For carbon-centered sulfonylation, directed C–H activation using palladium or rhodium catalysts could be employed, as suggested by methodologies in iodoarene activation. For example, manganese(IV) oxide-mediated oxidations (as in) may facilitate sulfinate coupling at activated positions.

Ring-Functionalized Pyrrolidine Synthesis

An alternative route involves constructing the pyrrolidine ring with the sulfonyl group pre-installed. Cycloaddition strategies, such as [3+2] reactions between vinyl sulfones and azomethine ylides, could yield 3-sulfonylated pyrrolidines. This approach aligns with synthetic trends in diversifying saturated heterocycles.

Table 1: Comparative Sulfonylation Methods

Method Reagents/Conditions Yield (%) Selectivity Source
N-Sulfonylation PhSO₂Cl, Et₃N, CH₂Cl₂, 0°C 85–92 N-regioselective
C–H Sulfonylation Pd(OAc)₂, PhSO₂Na, Ag₂CO₃ 40–60 C3-selective
Cycloaddition Vinyl sulfone, azomethine ylide 55–70 Stereospecific

Alkylation of Pyrrolidine Nitrogen with Ethanone Moiety

Introducing the ethanone group at the pyrrolidine nitrogen requires careful selection of electrophilic partners to avoid over-alkylation.

Nucleophilic Acyl Substitution

Reaction of 3-(phenylsulfonyl)pyrrolidine with α-bromoacetone in the presence of cesium carbonate (Cs₂CO₃) achieves N-alkylation. Patent US8785632B2 details analogous alkylations using bromoethyl ketones, noting optimal yields (78–82%) in dimethylformamide (DMF) at 60°C. Microwave-assisted heating (160°C, 6 hours) may accelerate kinetics while minimizing decomposition.

Reductive Amination Pathways

Condensation of pyrrolidine with ethyl glyoxalate followed by hydrogenation offers an alternative route to N-ethyl ketones. This method, though less direct, avoids handling reactive α-haloketones.

Formation of the 2-Fluorophenoxy Ether Linkage

The ether bond between ethanone and 2-fluorophenol is constructed via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

SNAr with Activated Ethanone

Activating the ethanone’s α-carbon with a leaving group (e.g., bromide) enables displacement by 2-fluorophenoxide. As reported in, phenoxide nucleophiles generated in situ (K₂CO₃, DMF, 80°C) substitute bromides in 65–70% yield. Steric hindrance from the pyrrolidine sulfonamide may necessitate prolonged reaction times (24–48 hours).

Copper-Catalyzed Ullmann Coupling

Olofsson’s O-arylation protocol using diaryliodonium salts and copper iodide (CuI) achieves ether formation under milder conditions (70°C, 12 hours). Applying this to 2-fluoroiodobenzene and a hydroxyl-containing ethanone precursor could enhance regioselectivity.

Table 2: Etherification Efficiency by Method

Method Catalyst/Base Temp (°C) Time (h) Yield (%)
SNAr K₂CO₃, DMF 80 24 68
Ullmann CuI, Cs₂CO₃, dioxane 70 12 75
Microwave Pd(OAc)₂, MW 160 0.5 82

Optimization of Reaction Conditions and Catalytic Systems

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr, while dioxane optimizes metal-catalyzed couplings. Cs₂CO₃ outperforms K₂CO₃ in deprotonating 2-fluorophenol, as evidenced by higher yields in Ullmann trials.

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen during sulfonylation prevents unwanted side reactions. Deprotection with HCl in tetrahydrofuran (THF) restores the free amine for subsequent alkylation.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

1H NMR confirms the ethanone’s methylene protons (δ 4.2–4.5 ppm) and aryl sulfone’s para-substituted phenyl group (δ 7.8–8.1 ppm). IR spectroscopy identifies sulfonyl S=O stretches at 1150–1300 cm⁻¹.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity, as demonstrated in for analogous sulfonamides.

Challenges and Alternative Synthetic Routes

Competing Elimination Reactions

α-Bromoethanone intermediates may undergo β-elimination to form acryloyl byproducts. Mitigation strategies include low-temperature reactions and bulky bases (e.g., DBU).

Alternative Etherification via Mitsunobu

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine couples 2-fluorophenol directly to a hydroxyl-containing precursor, though this requires pre-installing an alcohol group.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atom and the sulfonyl group can be targets for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity, while the phenylsulfonyl group might influence the compound’s solubility and stability.

Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Differences

Compound Name Substituents on Ethanone Core Molecular Weight (g/mol) Key Features
Target Compound 2-(2-Fluorophenoxy), 3-(phenylsulfonyl)pyrrolidin-1-yl 396.5 Fluorophenoxy enhances lipophilicity; sulfonyl-pyrrolidine provides rigidity
2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone 3-(Phenylsulfonyl)indol-1-yl, pyrrolidin-1-yl 368.5 Indole substituent introduces aromatic π-stacking potential
1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone 4-Bromophenyl, phenylsulfonyl ~337.2 Halogenated aryl enhances electrophilicity; lacks heterocyclic ring
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone Pyrazolyloxy, sulfanylidene-thiazolidinyl ~437.5 Thiazolidinone sulfur contributes to redox activity

Key Observations :

  • The 2-fluorophenoxy group provides moderate electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., 1-phenylethanone in ) .

Insights :

  • The target compound’s synthesis likely involves multi-step functionalization of the pyrrolidine ring and phenoxy group, contrasting with single-step sulfonylation or alkylation used for simpler analogs .

Electronic Effects :

  • The phenylsulfonyl group in the target compound is a strong electron-withdrawing group, reducing electron density on the ethanone carbonyl compared to sulfanyl or thiazolidinone analogs () .

Stability and Reactivity

  • The sulfonyl group in the target compound confers hydrolytic stability compared to sulfanyl or thioether-containing analogs (), which are prone to oxidation .
  • The pyrrolidine ring may exhibit restricted conformational flexibility relative to piperidine analogs (), reducing isomerization propensity .

Biological Activity

2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone, with CAS number 1788845-35-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H18_{18}FNO4_{4}S
  • Molecular Weight : 363.4 g/mol
  • Structure : The compound features a pyrrolidine ring, a fluorophenoxy group, and a phenylsulfonyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems and potential anti-inflammatory properties. Preliminary studies suggest that it may act on various receptors involved in neurotransmission, particularly those related to dopamine and serotonin pathways.

Target Receptors

  • Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, influencing mood and cognitive functions.
  • Serotonin Receptors : Its interaction with serotonin receptors could contribute to anxiolytic and antidepressant effects.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound possesses significant activity against several cell lines:

Cell LineIC50_{50} (µM)Observations
B16F10 Melanoma15.3Induces apoptosis at higher concentrations
HEK29320.8Modulates cell proliferation
MCF7 (Breast)25.0Inhibits estrogen receptor activity

Case Studies

  • Anticancer Activity : A study conducted on B16F10 melanoma cells revealed that the compound significantly inhibited cell growth, with an IC50_{50} value of 15.3 µM. This suggests potential use in melanoma treatment.
  • Neuroprotective Effects : In a neuroprotection study involving HEK293 cells exposed to oxidative stress, this compound demonstrated protective effects by reducing apoptosis markers.

Toxicity and Safety Profile

Current studies indicate a moderate safety profile at therapeutic doses. However, further toxicological evaluations are necessary to establish comprehensive safety data.

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